molecular formula C17H23N5O3 B12937737 4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide CAS No. 249929-79-1

4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Cat. No.: B12937737
CAS No.: 249929-79-1
M. Wt: 345.4 g/mol
InChI Key: WZINYHZEZOMISA-UHFFFAOYSA-N
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Description

4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide group attached to a tetrahydropyrimidinyl ring, which is further substituted with amino and dioxo groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyrimidinyl ring, followed by the introduction of the benzamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with different functional groups attached to the benzamide or tetrahydropyrimidinyl ring.

Scientific Research Applications

4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide lies in its specific substitution pattern and the presence of both amino and dioxo groups on the tetrahydropyrimidinyl ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

249929-79-1

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

4-amino-N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H23N5O3/c1-3-9-21-14(19)13(16(24)22(10-4-2)17(21)25)20-15(23)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,18-19H2,1-2H3,(H,20,23)

InChI Key

WZINYHZEZOMISA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)N)N

Origin of Product

United States

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